BenchChemオンラインストアへようこそ!

1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea

Cytotoxicity Colon cancer Thiourea SAR

This monosubstituted aryl thiourea features a unique para-bromo and meta-trifluoromethyl substitution pattern, creating a distinct steric-electronic niche not represented by single-substituent analogs. The free –NH₂ group enables cyclocondensation to thiazoles and benzothiazoles, while the 4-bromo handle permits late-stage Pd-catalyzed diversification—a dual reactivity unavailable in 1,3-disubstituted thioureas. With a fragment-like MW of 299.11 Da and a predicted logP of 3.0–3.5, it is an ideal starting point for anticancer lead generation. The electron-withdrawing meta-CF₃ group also offers a rational path to improved selectivity over 4-bromo-only analogs. Secure this high-purity building block to maximize chemical diversity in your SAR programs.

Molecular Formula C8H6BrF3N2S
Molecular Weight 299.11 g/mol
Cat. No. B12436759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea
Molecular FormulaC8H6BrF3N2S
Molecular Weight299.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=S)N)C(F)(F)F)Br
InChIInChI=1S/C8H6BrF3N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15)
InChIKeyQOZRMDHHPQZZHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea (CAS 1240673-20-4) – Strategic Sourcing Rationale


1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea is a monosubstituted aryl thiourea bearing a para-bromo and a meta-trifluoromethyl group on the phenyl ring. As a thiourea derivative, the compound serves as a versatile synthetic precursor to thiazoles, benzothiazoles, and other heterocycles, while the electron-withdrawing bromo and trifluoromethyl substituents modulate its reactivity and physicochemical profile [1]. This substitution pattern places it within a class of halogenated, trifluoromethylated thioureas known for cytotoxic and antimicrobial potential, though direct pharmacological data on this specific compound remain sparse [2].

Why Simple Thiourea Interchange Fails: The Distinctive Impact of 4-Br/3-CF₃ Phenyl Substitution


Within the aryl thiourea class, subtle changes in substitution pattern produce dramatic swings in biological potency and selectivity that make generic replacement scientifically unsound. In a systematic study of 1,3-disubstituted thioureas, the para-substituent identity on the phenyl ring shifted IC₅₀ values against SW620 colon cancer cells from 1.5 µM (3,4-dichlorophenyl, compound 2) to 16.2 µM (4-bromophenyl, compound 11) and >100 µM (2-CF₃-phenyl, compound 7) [1]. The 4-bromo-3-trifluoromethyl combination occupies a distinct steric-electronic niche not represented by any single-substituent analog, precluding interchange without re-validation of activity, selectivity, and synthetic utility [1].

Quantitative Differentiation Evidence for 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea


Cytotoxic Potency Differentiation Against SW620 Colon Cancer: 4-Br-Ph vs. 4-CF₃-Ph Thiourea Analogs

In a direct head-to-head panel of 1,3-disubstituted thiourea derivatives, the 4-bromophenyl analog (compound 11) exhibited an IC₅₀ of 16.2 ± 4.08 µM against SW620 metastatic colon cancer cells, while the 4-trifluoromethylphenyl analog (compound 8) was markedly more potent at 7.6 ± 1.75 µM [1]. This 2.1-fold difference illustrates that even single-para-substituent changes produce quantifiably distinct cytotoxicity profiles. 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea combines both substituent motifs in a single phenyl ring; existing SAR evidence predicts it will occupy a potency window distinct from either single-substituent comparator, though direct experimental data are not yet published [1].

Cytotoxicity Colon cancer Thiourea SAR

Selectivity Index Differentiation: Normal Cell (HaCaT) vs. Cancer Cell Toxicity

The 4-bromophenyl analog (compound 11) exhibited a Selectivity Index (SI = IC₅₀ HaCaT / IC₅₀ cancer cell) of only 0.4 against SW480, 1.1 against SW620, and 0.2 against both PC3 and K562 cells, indicating preferential toxicity toward normal keratinocytes over cancer cells [1]. In contrast, the 4-trifluoromethylphenyl analog (compound 8) achieved favorable SI values of 4.6 (SW480), 5.4 (SW620), 6.0 (PC3), and 0.8 (K562) [1]. This dramatic divergence in selectivity—where a single para-substituent swap reverses the therapeutic window—demonstrates that the 4-bromo-3-trifluoromethyl combination will exhibit selectivity behavior that cannot be predicted by simple averaging of single-substituent values, and must be determined experimentally for this specific scaffold [1].

Selectivity index HaCaT keratinocytes Anticancer thiourea

Physicochemical Property Differentiation: Substituent Effects on logP and Metabolic Stability

Computational analysis of the target compound predicts a logP of approximately 3.0–3.5, placing it in a favorable lipophilicity range for membrane permeability while the thiourea NH₂ and NH groups maintain hydrogen-bond donor capacity competitive with drug-like chemical space [1]. In contrast, the 1,3-disubstituted 4-bromophenyl analog (compound 11, MW ~377 g/mol) and the 4-trifluoromethylphenyl analog (compound 8, MW ~322 g/mol) have higher molecular weights due to the second aryl ring, reducing ligand efficiency . The monosubstituted nature of 1-(4-bromo-3-(trifluoromethyl)phenyl)thiourea (MW 299.11) provides a smaller, more fragment-like scaffold with potentially superior pharmacokinetic starting properties compared to its 1,3-disubstituted counterparts [1].

logP Metabolic stability Drug-likeness

Synthetic Versatility Differentiation: Monosubstituted Thiourea vs. 1,3-Disubstituted Analogs

As a monosubstituted thiourea, this compound retains a free –NH₂ group that enables cyclocondensation reactions (e.g., Hantzsch thiazole synthesis, Hugerschoff benzothiazole formation) not accessible to 1,3-disubstituted analogs. In the Hugerschoff reaction, N-monosubstituted aryl thioureas react with Br₂ to form 2-aminobenzothiazoles, whereas 1,3-disubstituted thioureas yield different products or fail to cyclize under identical conditions . The 4-bromo substituent serves as a synthetic handle for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), providing an orthogonal diversification point that 4-CF₃ or 4-Cl monosubstituted analogs lack without additional functionalization [1].

Thiourea synthetic utility Heterocycle synthesis Building block

Best-Fit Application Scenarios for 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea Based on Proven Differentiation Evidence


Fragment-Based Anticancer Lead Discovery Requiring Low-MW, Multifunctional Scaffolds

The compound's molecular weight of 299.11 Da and predicted logP of 3.0–3.5 position it favorably as a fragment-like starting point for anticancer lead generation. Its structural features—a free thiourea NH₂, a bromo cross-coupling handle, and a metabolically stable CF₃ group—enable rapid SAR exploration via parallel synthesis, while its substitution pattern is distinct from the heavily studied 1,3-disubstituted thiourea series, offering novel intellectual property space [1].

Diversified Heterocycle Library Synthesis via Orthogonal Functionalization Pathways

The free –NH₂ group facilitates cyclocondensation to thiazoles and benzothiazoles, while the 4-bromo substituen enables Pd-catalyzed cross-coupling for late-stage diversification. This dual reactivity is not available in 1,3-disubstituted thiourea analogs, making the compound a superior choice for medicinal chemistry groups seeking to maximize chemical diversity from a single building block [1].

Selectivity-Optimized Anticancer Programs Where Non-Selective 4-Br-Ph Thioureas Are Inadequate

The 4-bromophenyl monosubstituted analog (compound 11 in Strzyga-Łach et al.) showed poor selectivity (SI ≤1.1) against normal HaCaT cells, whereas the 4-CF₃-Ph analog (compound 8) achieved favorable SI values of 4.6–6.0 [1]. The combined 4-Br/3-CF₃ substitution pattern in the target compound offers a rational path to retain the synthetic versatility of bromine while potentially improving selectivity via the electron-withdrawing effect of the meta-CF₃ group—an opportunity that warrants experimental evaluation [1].

Agrochemical Intermediate Development Leveraging Halogenated Trifluoromethyl Thiourea Motifs

Acyl thiourea derivatives containing aniline moieties and halogen/CF₃ substitution have demonstrated herbicidal activity with root growth inhibition rates reaching 98% against Brassica napus in preliminary tests . The 4-bromo-3-trifluoromethyl substitution pattern on the phenyl ring aligns with the structural features associated with high herbicidal potency in this class, supporting its use as an intermediate for novel agrochemical development .

Quote Request

Request a Quote for 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.